1-Ethyl-4-piperidin-4-ylpiperazine-2,3-dione
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple nitrogen atoms and carbonyl functionalities. The compound is officially designated as 1-ethyl-4-(piperidin-4-yl)piperazine-2,3-dione according to the IUPAC naming conventions. The nomenclature reflects the structural hierarchy where the piperazine-2,3-dione core serves as the parent structure, with substitutions at the 1-position with an ethyl group and at the 4-position with a piperidin-4-yl moiety.
The Chemical Abstracts Service registry number 1281657-97-3 provides a unique identifier for this compound within global chemical databases. This systematic identification enables precise referencing across scientific literature and commercial databases. The PubChem database assigns the compound identification number 53213669, facilitating digital access to its structural and property data. Alternative systematic names include this compound and 1-ethyl-4-(piperidin-4-yl)piperazine-2,3-dione, which reflect slight variations in nomenclature conventions while maintaining structural accuracy.
The molecular formula C₁₁H₁₉N₃O₂ indicates the presence of eleven carbon atoms, nineteen hydrogen atoms, three nitrogen atoms, and two oxygen atoms arranged in a specific three-dimensional configuration. The systematic identification also encompasses the compound's classification within the broader category of piperazine derivatives, which are recognized for their diverse biological activities and synthetic utility. The compound's structural designation emphasizes the presence of both saturated heterocyclic rings and carbonyl functionalities that contribute to its chemical reactivity and potential biological significance.
Molecular Geometry Analysis via X-ray Crystallography
Crystallographic analysis of related piperazine-2,3-dione derivatives provides valuable insights into the molecular geometry and conformational preferences of this compound. The fundamental piperazine-2,3-dione core structure exhibits characteristic geometric parameters that influence the overall molecular conformation. X-ray crystallographic studies of 1,4-dimethylpiperazine-2,3-dione reveal that the piperazine-2,3-dione ring adopts a half-chair conformation, with specific carbon atoms displaced from the mean plane of the remaining ring atoms.
The crystallographic data for 1,4-dimethylpiperazine-2,3-dione demonstrates specific displacement patterns where C1 and C2 atoms are positioned 0.279 angstroms and -0.342 angstroms respectively from the other ring atoms. This conformational preference reflects the inherent strain and electronic effects within the six-membered heterocyclic system containing two adjacent carbonyl groups. The molecular structure possesses local C₂ symmetry about an axis passing through the midpoints of specific carbon-carbon bonds, indicating a relatively ordered spatial arrangement.
| Crystallographic Parameter | Value | Reference |
|---|---|---|
| Ring Conformation | Half-chair | |
| C1 Displacement | 0.279(3) Å | |
| C2 Displacement | -0.342(3) Å | |
| Space Group | P₂₁/n | |
| Crystal System | Monoclinic |
The crystal packing arrangements reveal intermolecular interactions that stabilize the solid-state structure through weak hydrogen bonding patterns. These crystallographic observations provide essential baseline data for understanding the conformational preferences of the parent piperazine-2,3-dione system that would be present in this compound. The geometric constraints imposed by the dione functionality and the ring fusion patterns significantly influence the overall molecular shape and potential intermolecular interactions.
Conformational Studies Through Nuclear Magnetic Resonance Spectroscopy
Nuclear magnetic resonance spectroscopy provides crucial information about the solution-phase conformational behavior and dynamic properties of piperazine-2,3-dione derivatives. The basic piperazine-2,3-dione structure exhibits characteristic nuclear magnetic resonance signatures that reflect the electronic environment of the heterocyclic framework. Proton nuclear magnetic resonance spectroscopy of the parent piperazine-2,3-dione system reveals specific chemical shift patterns corresponding to the methylene protons adjacent to the nitrogen atoms and carbonyl functionalities.
The piperazine-2,3-dione core structure displays nuclear magnetic resonance characteristics that distinguish it from other heterocyclic systems through its unique electronic environment created by the adjacent carbonyl groups. The chemical shifts observed in related compounds provide insight into the electron density distribution and conformational preferences in solution. For related piperazine derivatives, the nuclear magnetic resonance data indicates specific coupling patterns and chemical shifts that reflect the conformational dynamics of the six-membered ring system containing nitrogen atoms.
Comparative nuclear magnetic resonance analysis of substituted piperazine derivatives demonstrates how different substituents influence the electronic environment and conformational preferences of the core heterocyclic system. The presence of alkyl and cyclic substituents, such as those found in this compound, would be expected to produce characteristic nuclear magnetic resonance signatures that reflect both the electronic effects of the substituents and their influence on molecular conformation. The nuclear magnetic resonance spectroscopic data serves as a valuable tool for structural confirmation and conformational analysis in both solution and solid phases.
Comparative Analysis With Related Piperazine-dione Derivatives
The structural analysis of this compound benefits significantly from comparative studies with closely related piperazine-dione derivatives that share similar core structural features. The piperazine-2,3-dione framework represents a fundamental heterocyclic system that serves as the structural foundation for numerous derivatives with varying substitution patterns. Comparative analysis reveals how different substituents influence the overall molecular geometry, electronic properties, and conformational preferences of the heterocyclic core.
Related compounds such as 2-amino-3-phenylpropanoic acid combined with piperazine-2,3-dione demonstrate the structural diversity possible within this chemical family. These derivatives maintain the essential piperazine-2,3-dione core while incorporating different functional groups that modify the overall molecular properties. The systematic comparison of these structures provides insights into structure-activity relationships and the influence of substituent effects on molecular behavior.
The compound 1,4-dimethylpiperazine-2,3-dione serves as a particularly relevant comparative structure due to its similar substitution pattern at the nitrogen atoms. The crystallographic and spectroscopic data available for this related compound provides a framework for understanding the structural characteristics that would be expected in this compound. The presence of alkyl substituents at nitrogen positions influences both the conformational preferences and the intermolecular interactions within the crystal lattice.
The comparative analysis extends to other piperazine derivatives that incorporate different ring systems and functional groups, such as those containing phenyl substituents or additional heterocyclic components. These comparisons highlight the versatility of the piperazine-2,3-dione scaffold as a structural platform for diverse chemical modifications. The systematic evaluation of related structures reveals patterns in molecular geometry, electronic distribution, and conformational behavior that provide predictive insights for understanding the properties of this compound.
Properties
IUPAC Name |
1-ethyl-4-piperidin-4-ylpiperazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-2-13-7-8-14(11(16)10(13)15)9-3-5-12-6-4-9/h9,12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICHPGYONAUWKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-Ethyl-4-piperidin-4-ylpiperazine-2,3-dione typically involves:
- Formation of the piperidine ring substituted with an ethyl group.
- Coupling of this intermediate with a piperazine derivative.
- Introduction of the dione functional group to form the final cyclic urea structure.
The process often requires controlled reaction conditions, catalysts, and purification steps to achieve high yields and purity.
Stepwise Preparation Overview
Detailed Reaction Conditions and Mechanisms
Step 1: Alkylation of Piperidin-4-one
The alkylation involves nucleophilic substitution where bromomethane reacts with piperidin-4-one hydrochloride in the presence of sodium carbonate as a base to neutralize HCl and facilitate the reaction. The reaction is conducted in acetonitrile at elevated temperature (85°C) overnight to ensure complete conversion.Step 2: Reductive Amination
The ketone group of 1-Ethyl-4-piperidone undergoes reductive amination with 4-(BOC amino)piperidine. Sodium triacetoxyborohydride serves as a mild reducing agent selective for imine intermediates, while acetic acid catalyzes imine formation. This step installs the piperidine-piperazine linkage protected by a BOC group.Step 3: BOC Deprotection
Acidic conditions (concentrated HCl in methanol) remove the BOC protecting group, liberating the free amine necessary for subsequent coupling reactions. Heating at 70°C for 3 hours ensures complete deprotection.Step 4: Coupling to Form Piperazine-2,3-dione Ring
The free amine is coupled with piperazine-2,3-dione or its activated derivatives (e.g., acyl chlorides generated by SOCl2/DMF treatment) in the presence of coupling agents such as hydroxybenzotriazole (HOBt), HBTU, and base (DIPEA). This step forms the cyclic urea moiety characteristic of the final compound.
Representative Synthetic Scheme Summary
| Intermediate | Reagents | Conditions | Outcome |
|---|---|---|---|
| Piperidin-4-one hydrochloride + Bromomethane + Na2CO3 | Acetonitrile, 85°C, overnight | 1-Ethyl-4-piperidone (yellow liquid) | |
| 1-Ethyl-4-piperidone + 4-(BOC amino)piperidine + Na triacetoxyborohydride + AcOH | THF, room temp, overnight | tert-Butyl 1-(ethyl)-1,4'-bipiperidin-4-ylcarbamate | |
| tert-Butyl carbamate intermediate + HCl (conc.) | MeOH, 70°C, 3 hours | Deprotected amine (white solid) | |
| Deprotected amine + Piperazine-2,3-dione derivative + HOBt + HBTU + DIPEA | CH2Cl2 or DCM, room temp | This compound |
Research Findings and Optimization Notes
- The use of sodium triacetoxyborohydride in reductive amination offers high selectivity and yields while minimizing side reactions.
- Activation of carboxylic acid derivatives to acyl chlorides using thionyl chloride (SOCl2) in the presence of DMF facilitates efficient coupling with amines.
- The presence of protecting groups such as BOC is critical to control selectivity and prevent side reactions during intermediate steps.
- Purification is typically achieved through flash chromatography or column chromatography to obtain high purity final products suitable for further applications.
- Analytical techniques such as NMR and mass spectrometry confirm the structure and purity of intermediates and final compounds.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Piperidin-4-one hydrochloride, bromomethane, 4-(BOC amino)piperidine, piperazine-2,3-dione derivatives |
| Key reagents | Sodium carbonate, sodium triacetoxyborohydride, acetic acid, thionyl chloride, HOBt, HBTU, DIPEA |
| Solvents | Acetonitrile, THF, methanol, dichloromethane (DCM) |
| Temperatures | 25°C (room temp) to 85°C depending on step |
| Reaction times | Overnight (12-16 hours) typical for alkylation and reductive amination |
| Yields | 62% to 96% for individual steps, overall yield depends on scale and purification |
| Purification | Flash chromatography, column chromatography |
Chemical Reactions Analysis
1-Ethyl-4-piperidin-4-ylpiperazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-4-piperidin-4-ylpiperazine-2,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-piperidin-4-ylpiperazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural and functional differences between 1-ethyl-4-piperidin-4-ylpiperazine-2,3-dione and related compounds:
Biological Activity
1-Ethyl-4-piperidin-4-ylpiperazine-2,3-dione is a synthetic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in modulating inflammatory responses. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , characterized by a piperazine core and two carbonyl groups. The presence of these functional groups contributes to its reactivity and biological activity. The compound can undergo nucleophilic addition reactions due to its electrophilic carbonyl groups, which can lead to the formation of various substituted derivatives with potentially enhanced biological properties.
Research indicates that this compound exhibits notable anti-inflammatory properties. It has been shown to inhibit pyroptosis and reduce the release of interleukin-1 beta (IL-1β) in cellular models. This suggests its potential as an anti-inflammatory agent, particularly in conditions characterized by excessive inflammation.
The interactions of this compound with specific biological targets are crucial for understanding its pharmacological profile. It is believed to interact with receptors involved in inflammatory pathways, thereby modulating cellular responses.
Biological Activity Overview
This compound has demonstrated several biological activities:
- Anti-inflammatory Activity : Inhibition of IL-1β release and pyroptosis.
- Potential as a Lead Compound : Due to its structural similarities with other pharmacologically active compounds, it may serve as a candidate for further drug development.
Comparative Analysis with Related Compounds
The following table compares this compound with similar compounds in terms of their structural features and biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Ethylpiperazine-2,3-dione | Piperazine core with carbonyl groups | Exhibits anti-inflammatory properties |
| 1-(4-Methylpiperazin-1-yl)ethanone | Methyl substitution on piperazine | Less potent anti-inflammatory activity |
| 4-(Trifluoromethyl)piperidine | Trifluoromethyl group | Enhanced lipophilicity but different biological effects |
| 1-(Phenyl)piperazine | Phenyl substitution | Different receptor binding profile |
This comparison highlights the unique combination of the piperidine and piperazine rings along with the carbonyl functionalities in this compound that contribute to its distinct biological activity compared to similar compounds.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of derivatives based on the piperazine scaffold. For instance, a study involving differentiated THP-1 cells demonstrated that compounds related to this scaffold could effectively inhibit NLRP3 inflammasome activity, a critical pathway in inflammatory responses. The ability to prevent NLRP3-dependent pyroptosis was evaluated by measuring lactate dehydrogenase (LDH) release in cell supernatants, indicating cellular damage and death .
Summary of Findings
In vitro pharmacological screening revealed that various derivatives exhibited varying degrees of efficacy against inflammatory markers. The results indicated that modifications on the piperazine ring could enhance or diminish biological activity, underscoring the importance of structure-function relationships in drug design .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Ethyl-4-piperidin-4-ylpiperazine-2,3-dione, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step protocols. For example, piperazine ring formation via cyclization of diamines (e.g., ethylenediamine derivatives), followed by alkylation with ethyl groups using reagents like ethyl bromide in the presence of a base (e.g., triethylamine). The diketone moiety (2,3-dione) can be introduced via oxidation of secondary alcohols or ketone coupling reactions. Optimization includes controlling temperature (e.g., 0–5°C for exothermic steps) and solvent polarity (e.g., dichloromethane for nucleophilic substitutions) to minimize side products .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the piperazine ring substitution pattern and ethyl group placement. Infrared (IR) spectroscopy identifies carbonyl stretches (1650–1750 cm⁻¹) from the dione group. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while Mass Spectrometry (MS) validates molecular weight. X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .
Q. How should researchers assess the stability of this compound under various storage conditions?
- Methodological Answer : Stability testing involves accelerated degradation studies under varying pH (e.g., 1–13), temperature (e.g., 25°C, 40°C), and humidity (e.g., 60% RH). Analytical techniques like HPLC track decomposition products (e.g., hydrolysis of dione to carboxylic acids). Store the compound in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or moisture uptake .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of piperazine-dione derivatives through structure-activity relationship (SAR) studies?
- Methodological Answer : Contradictions often arise from differences in substituent positioning or stereochemistry. SAR studies should systematically modify functional groups (e.g., replacing ethyl with bulkier alkyl chains) and evaluate binding affinity via radioligand assays or computational docking. Cross-referencing with theoretical frameworks (e.g., ligand-receptor interaction models) helps identify key pharmacophores. For example, the dione group’s electron-withdrawing effects may alter receptor binding kinetics .
Q. What computational modeling approaches are suitable for predicting the interaction of this compound with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO orbitals) to predict reactivity. Molecular Dynamics (MD) simulations model conformational flexibility in aqueous environments, while docking software (e.g., AutoDock Vina) predicts binding modes to targets like G-protein-coupled receptors (GPCRs). Validate predictions with in vitro assays (e.g., cAMP inhibition for dopamine receptors) .
Q. How does the diketone moiety in this compound influence its chemical reactivity and metabolic stability?
- Methodological Answer : The dione group increases electrophilicity, making it prone to nucleophilic attacks (e.g., by thiols in glutathione, leading to potential detoxification). Reactivity can be moderated by electron-donating substituents on the piperazine ring. Metabolic stability assays (e.g., liver microsome incubation) assess oxidation susceptibility. Comparative studies with non-dione analogs (e.g., piperazine monocarbonyl derivatives) highlight metabolic pathway differences .
Q. What strategies mitigate hazardous byproduct formation during large-scale synthesis of this compound?
- Methodological Answer : Use flow chemistry to control exothermic reactions and reduce side products. Employ scavenger resins (e.g., polymer-bound triphenylphosphine) to trap reactive intermediates. Monitor byproducts via GC-MS and optimize purification using flash chromatography with gradient elution. Adhere to safety protocols (e.g., fume hoods, PPE) for handling chloroacetyl intermediates .
Methodological Notes
- Experimental Design : Prioritize reproducibility by documenting reaction parameters (e.g., stoichiometry, solvent purity) and validating results with orthogonal techniques (e.g., NMR + HPLC) .
- Data Analysis : Use statistical tools (e.g., ANOVA for biological assays) to differentiate experimental noise from significant trends. Reference PubChem or crystallographic databases (e.g., CCDC) for comparative data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
